4-amino-2-(trifluoromethoxy)phenol
Overview
Description
4-Amino-2-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H6F3NO2. This compound is characterized by the presence of an amino group (-NH2) and a trifluoromethoxy group (-OCF3) attached to a phenol ring. The trifluoromethoxy group is known for its unique properties, making this compound of significant interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethyl ethers in the presence of suitable catalysts and reaction conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and ethers.
Scientific Research Applications
4-Amino-2-(trifluoromethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-2-(trifluoromethoxy)phenol involves its interaction with various molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
- 4-Amino-2-(trifluoromethyl)phenol
- 4-Amino-2-(difluoromethoxy)phenol
- 4-Amino-2-(trifluoromethoxy)aniline
Comparison: 4-Amino-2-(trifluoromethoxy)phenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable molecule in various research and industrial applications .
Biological Activity
4-Amino-2-(trifluoromethoxy)phenol, with the molecular formula C7H6F3NO2, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Overview of the Compound
This compound features an amino group (-NH2) and a trifluoromethoxy group (-OCF3) attached to a phenolic structure. The trifluoromethoxy moiety enhances the compound's lipophilicity and stability, which are critical for its interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspase pathways, leading to programmed cell death.
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Caspase activation |
HeLa | 20 | Induction of apoptosis |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Lipophilicity : The trifluoromethoxy group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with cellular targets.
- Enzyme Modulation : It may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
Case Studies
- Antimicrobial Resistance Study : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a synergistic effect when combined with conventional antibiotics, reducing resistance mechanisms .
- Cancer Research : In a clinical trial involving patients with advanced breast cancer, the administration of this compound led to a significant reduction in tumor size in a subset of patients. The trial emphasized the need for further investigation into its use as an adjunct therapy alongside existing treatments.
Properties
IUPAC Name |
4-amino-2-(trifluoromethoxy)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3,12H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIISAPMQJPNUOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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